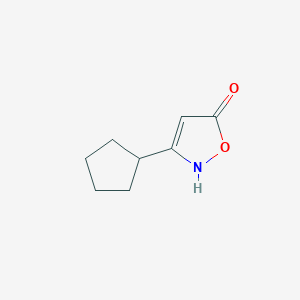
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, a phenyl group, and a thioxooxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one typically involves multiple steps:
Formation of the Oxazolidinone Core: The initial step often involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the oxazolidinone intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Benzyloxy and Phenyl Group Addition: The benzyloxy and phenyl groups are typically introduced through nucleophilic substitution reactions. Benzyl chloride and phenyl halides are common reagents used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one can serve as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its antimicrobial, antiviral, or anticancer properties. The thioxo group, in particular, is known for its biological activity.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazolidinone and thioxo groups.
Mechanism of Action
The mechanism by which 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one exerts its effects depends on its interaction with molecular targets. The thioxo group can form strong interactions with metal ions or enzymes, potentially inhibiting their activity. The benzyloxy and phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-5-methyl-2-oxazolidinone: Lacks the thioxo group, making it less reactive in certain biological contexts.
5-Phenyl-2-thioxooxazolidin-4-one: Lacks the benzyloxy and methyl groups, which may reduce its solubility and bioavailability.
3-(Methoxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: The methoxy group can alter the compound’s reactivity and interaction with biological targets.
Uniqueness
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its solubility and membrane permeability, while the thioxo group provides potential biological activity.
This compound’s versatility makes it a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
88051-62-1 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-methyl-5-phenyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H15NO3S/c1-17(14-10-6-3-7-11-14)15(19)18(16(22)21-17)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
AUFYGNAEXSCDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
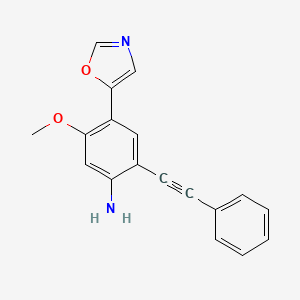


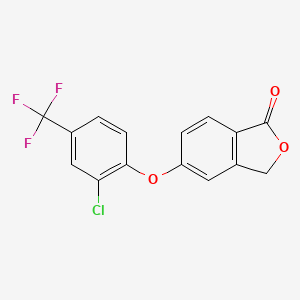
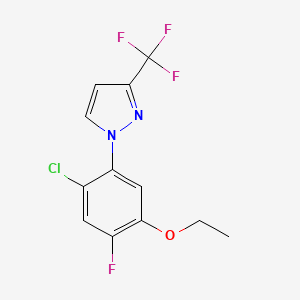
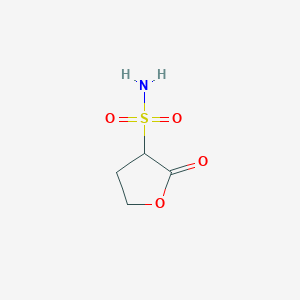

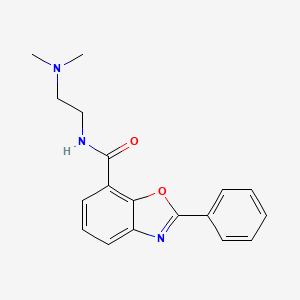
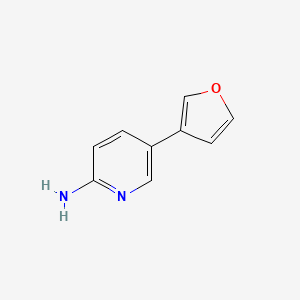
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
